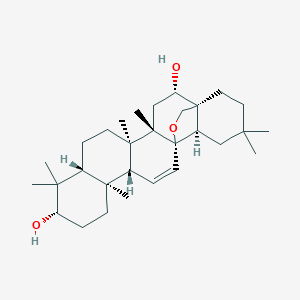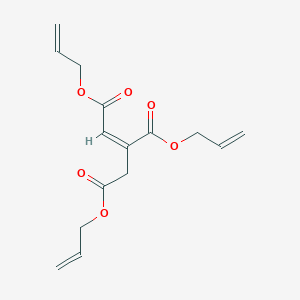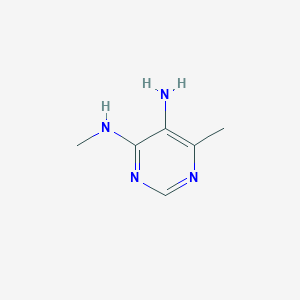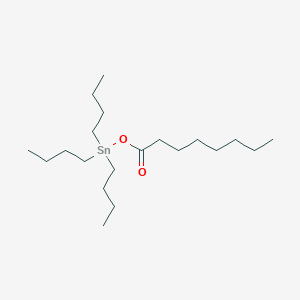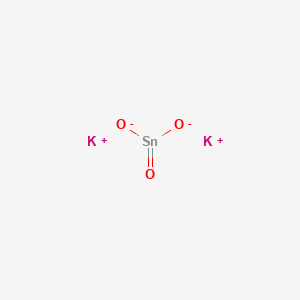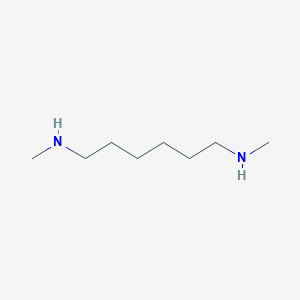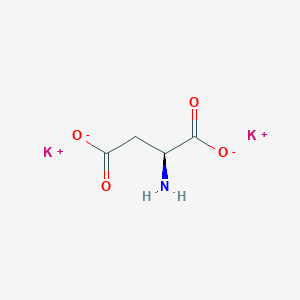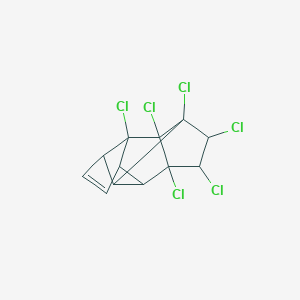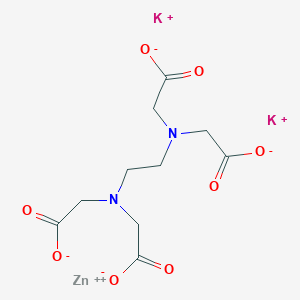
Oxonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxonium, also known as hydronium, is a positively charged ion that is formed when a proton is added to a water molecule. It is an important chemical species in many chemical and biological processes. Oxonium has been extensively studied due to its significance in various fields of research, including chemistry, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification of Organic and Bioorganic Molecules Oxonium ions, specifically cyclic oxonium derivatives of polyhedral boron hydrides, have emerged as a promising class of compounds in the field of organic chemistry. These compounds are recognized for their potential in modifying various types of organic and bioorganic molecules. Furthermore, they hold significant promise in the synthesis of compounds applicable in diverse areas, ranging from the treatment of nuclear wastes to potentially aiding in cancer treatment (Semioshkin, Sivaev, & Bregadze, 2008).
Stabilization of Oxonium Ions Research has delved into the use of crown ethers as stabilizing ligands for oxonium ions. These ethers are adept at acting as hydrogen bond acceptors, which is pivotal for the binding of oxonium ions. It's established that different sizes of crown ethers exhibit varying interactions with oxonium ions, influencing the formation of hydrogen-bonded polymers and stabilizing specific oxonium ions in solid state (Junk, 2008).
Structural Studies and Characteristics of Oxonium Ions In-depth structural studies have been conducted on oxonium ions, revealing their unique characteristics. For instance, the hydrated proton H+(H2O)n has been studied through single crystal neutron diffraction, showcasing the pyramidal nonplanar conformation of the oxonium ion in specific conditions (Lundgren & Williams, 1973). Moreover, the interaction of oxonium ions with various solvents has been extensively reviewed, shedding light on the stable existence of these ions in certain macrocyclic and aromatic environments (Atwood et al., 1987).
Exploring Oxonium Ions in Super Acids An intriguing discovery is the identification of an oxonium ion with hydroxymethyl and methylidene substituents in certain superacids. This discovery was initially unexpected, but further exploration revealed a series of products transitioning from carbenium through oxonium ion to hydroxymethyl(methylidene)oxonium salts (Minkwitz, Schneider, & Preut, 1998).
Spectroscopic Studies and Applications Spectroscopic studies and normal coordinate treatments have been carried out on oxonium ions, providing insights into their fundamental vibrations and confirming trends related to stretching mode frequencies in various oxonium compounds (Basile, Labonville, & Williams, 1974).
Eigenschaften
CAS-Nummer |
13968-08-6 |
|---|---|
Produktname |
Oxonium |
Molekularformel |
H3O(+) H3O+ |
Molekulargewicht |
19.023 g/mol |
IUPAC-Name |
oxidanium |
InChI |
InChI=1S/H2O/h1H2/p+1 |
InChI-Schlüssel |
XLYOFNOQVPJJNP-UHFFFAOYSA-O |
SMILES |
[OH3+] |
Kanonische SMILES |
[OH3+] |
Synonyme |
H(3)0+ hydronium ion |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



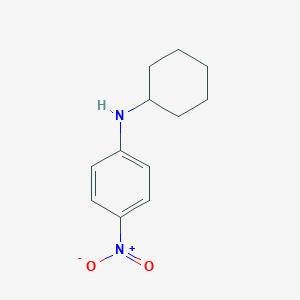
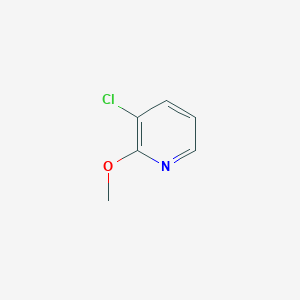
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
